
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including structures related to 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, have demonstrated potential anticancer activities. These compounds are of interest due to their ability to act as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. The specific focus on tetrahydropyridine (THP) derivatives, which are found in biologically active natural products and pharmaceuticals, reveals that the pharmacological activities of these compounds can be significantly influenced by the nature of substituents on the THP ring system. Research supported by NIH grants has explored these derivatives for their anticancer potential, with findings indicating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Enzyme Inhibition and Molecular Docking Studies
Another area of application involves the synthesis of 1,3,4-oxadiazole derivatives designed for enzyme inhibition. A study synthesized a series of compounds with potential for butyrylcholinesterase (BChE) enzyme inhibition, accompanied by molecular docking studies to evaluate ligand-BChE binding affinity. This research identified key amino acid residues involved in ligand stabilization within the active sites of the human BChE protein, highlighting the therapeutic potential of these compounds (Khalid et al., 2016).
Fluorescence and Xanthine Oxidase Inhibitory Activity
The fluorescence properties and xanthine oxidase (XO) inhibitory activity of pyrazole-based 1,3,4-oxadiazole derivatives have been investigated. These derivatives were designed, synthesized, and their structures fully characterized. The fluorescence properties were examined in dimethyl sulfoxide media, and the compounds' in vitro inhibitory activity against XO enzyme was assessed. This study offered insights into optimizing these derivatives for better fluorescence properties and XO inhibitory activity, contributing to potential therapeutic applications (Qi et al., 2015).
特性
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-13-10(6-15(8)2)20(17,18)16-4-3-9(5-16)11-12-7-19-14-11/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLUTGFNGLFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)

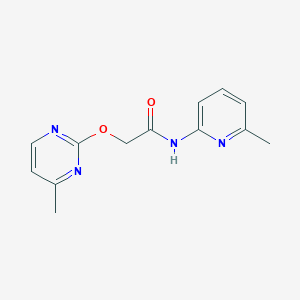
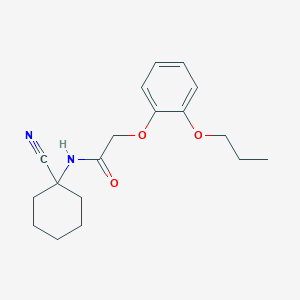
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)
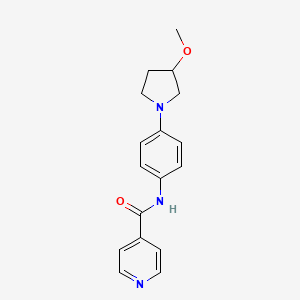
![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)

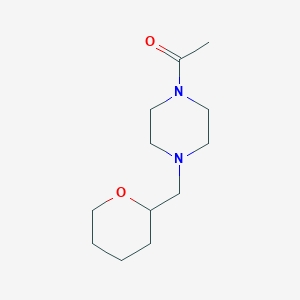
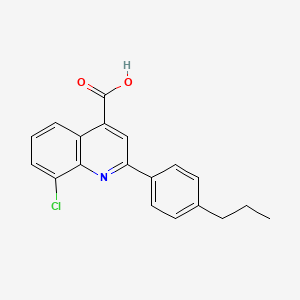
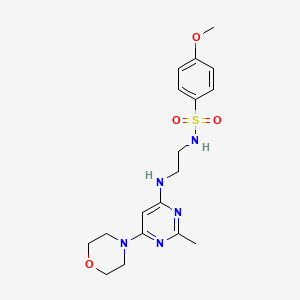
![2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B2378781.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)